molecular formula C9H13N3O2S B2882518 Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate CAS No. 500880-35-3

Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate

Cat. No.: B2882518
CAS No.: 500880-35-3
M. Wt: 227.28
InChI Key: BVRAQEPFLXRSEH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate is a chemical compound with the molecular formula C9H13N3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps:

    Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.

    Aromatization: Conversion of the intermediate to an aromatic compound.

    S-Methylation: Introduction of the methylthio group.

    Oxidation: Conversion of the methylthio group to a methylsulfonyl group.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfonyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield a sulfonyl derivative.

Scientific Research Applications

Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and associated symptoms.

Comparison with Similar Compounds

Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-3-14-7(13)4-6-5-11-9(15-2)12-8(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRAQEPFLXRSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(N=C1N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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